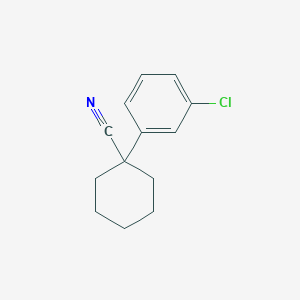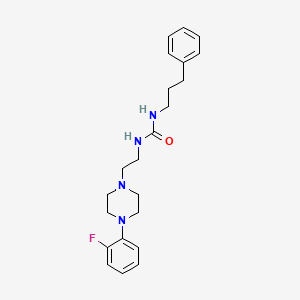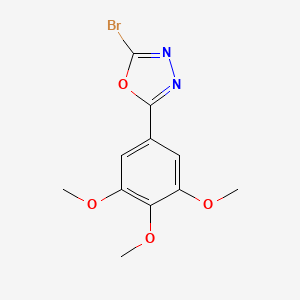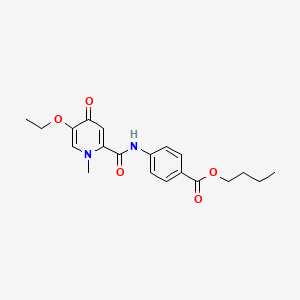![molecular formula C28H26FN5OS B2878520 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-23-9](/img/structure/B2878520.png)
5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a benzhydrylpiperazine moiety, a fluorophenyl group, and a thiazolotriazole group . These types of compounds are often synthesized for research purposes, particularly in the field of medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various intermediate compounds . For instance, a similar compound, 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, is synthesized using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .Scientific Research Applications
Carbonic Anhydrase Inhibition
This compound has been studied for its role as an inhibitor of human carbonic anhydrases (hCAs), which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . The inhibition of hCAs has therapeutic potential in treating conditions like glaucoma, epilepsy, and altitude sickness.
Neurological Applications
The presence of the benzhydrylpiperazine moiety suggests that this compound could interact with brain-associated hCA isoforms, such as hCA VII, which is involved in neuronal excitation and GABAergic transmission . This could have implications for the development of treatments for neuropathic pain and possibly other neurological disorders.
Selective Enzyme Inhibition
The compound’s ability to form stable complexes with certain hCA isoforms while showing different interaction patterns with others points to its potential for selective enzyme inhibition . This selectivity could be harnessed to develop more targeted therapies with fewer side effects.
Drug Development for Substance Use Disorders
Related compounds with the arylpiperazine structure have been evaluated as selective dopamine D3 receptor ligands . This suggests potential applications in the development of treatments for substance use disorders, including cocaine and methamphetamine addiction.
Pharmacokinetic Enhancements
The solubility and bioavailability of therapeutic agents are crucial for drug development. Modifications in the structure of this compound, such as the introduction of functionalized groups, could lead to improved pharmacokinetic properties, making it a valuable candidate for further drug design efforts .
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain .
Result of Action
The inhibition of hCA VII by this compound could potentially disrupt the bicarbonate gradient in neuronal cells, affecting GABAergic transmission . This could lead to a decrease in neuronal excitation, which may have implications for the control of neuropathic pain .
properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN5OS/c29-23-13-11-22(12-14-23)25(26-27(35)34-28(36-26)30-19-31-34)33-17-15-32(16-18-33)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24-25,35H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLWTUCPLYXVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=C(N6C(=NC=N6)S5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2878447.png)
![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)
![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)



![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)
